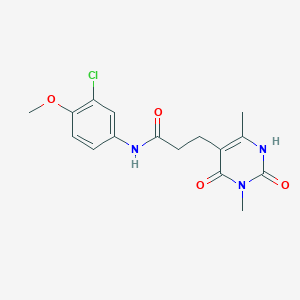
3-Chloro-4-methoxybenzenecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxybenzenecarbaldehyde oxime, also known by its CAS number 861207-68-3, is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is (NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine .
Molecular Structure Analysis
The InChI key for this compound is HVLSMUKUKRFWAQ-BJMVGYQFSA-N . The canonical SMILES representation is COC1=C(C=C(C=C1)C=NO)Cl .Applications De Recherche Scientifique
Electro-Fenton Degradation of Antimicrobials
Research has shown that certain antimicrobials, such as triclosan and triclocarban, can be effectively degraded using electro-Fenton systems. This degradation process involves hydroxyl radicals, which are produced on the anode surface from water oxidation and in the medium by Fenton's reaction (Sirés et al., 2007).
Degradation of UV Filters in Seawater Swimming Pools
A study on oxybenzone, a common UV filter found in sunscreens, investigated its reactivity with chlorine in seawater swimming pools. The research found that chlorine added for disinfection in seawater pools leads to the formation of bromine, resulting in brominated disinfection byproducts (Manasfi et al., 2015).
Methoxy Group as a Proton Acceptor in Hydrogen Bonds
Research has shown that the methoxy group can act as a proton acceptor for various types of hydrogen bonds. This understanding helps in elucidating the interactions in chemical structures and reactions (Palusiak & Grabowski, 2002).
Complexes of Lanthanides with Methoxybenzoates
A study investigated the synthesis and properties of complexes of La(III), Gd(III), and Lu(III) with 5-chloro-2-methoxybenzoates. These complexes were characterized by various analytical methods and showed interesting thermal stabilities and chemical behaviors (Czajka et al., 2002).
Advanced Oxidation Processes
Studies on advanced oxidation processes have shown that certain systems, like the Cr(III)/Cr(VI) redox cycle, can be effective for the degradation of aqueous organic pollutants. This process operates over a wide pH range and utilizes a reusable redox cycle (Bokare & Choi, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSMUKUKRFWAQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
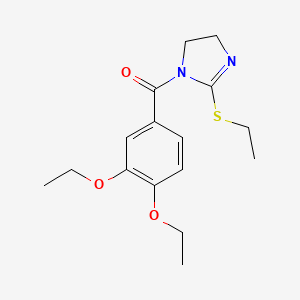
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
![N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2798057.png)
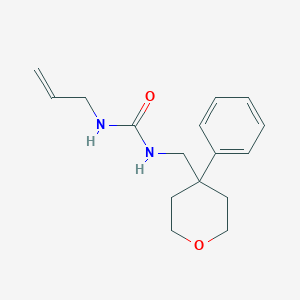
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
![ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B2798062.png)
![N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2798068.png)

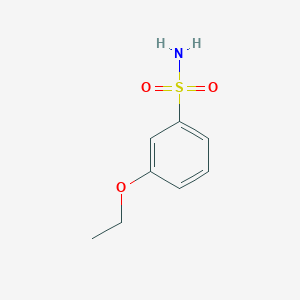
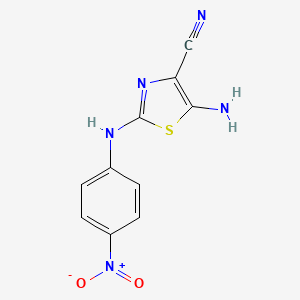
![3-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2798072.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2798073.png)
